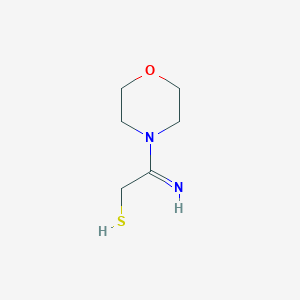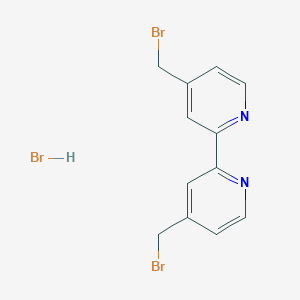![molecular formula C8H9N3O B13112185 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol CAS No. 453548-55-5](/img/structure/B13112185.png)
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an ethanol group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:
Condensation Reaction: 2-aminopyrazine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: The ethanol group is introduced at the 3-position through various functionalization techniques, such as alkylation or reduction.
Industrial Production Methods
Industrial production methods for 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.
Major Products
Oxidation: Formation of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetaldehyde or 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or nitrated imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups attached to the imidazo[1,2-a]pyrazine core.
Uniqueness
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethanol group at the 3-position allows for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
453548-55-5 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrazin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2 |
InChI Key |
SLXAZVVKXVKHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)












